Fmoc-N-amido-PEG36-acid

Catalog No.
S8290632
CAS No.
M.F
C90H161NO40
M. Wt
1897.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-amido-PEG36-acid

Product Name

Fmoc-N-amido-PEG36-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C90H161NO40

Molecular Weight

1897.2 g/mol

InChI

InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93)

InChI Key

XXEJJMXFEIKVOC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Fmoc-N-amido-PEG36-acid, also known as Fmoc-NH-PEG36-COOH, is a polyethylene glycol derivative characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. It has a molecular formula of C90H161NO40 and a molecular weight of approximately 1897.22 g/mol. The compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol spacer. The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for further chemical modifications and conjugations .

Owing to its functional groups:

  • Deprotection Reaction: The Fmoc group can be cleaved using a base such as piperidine, yielding a free amine that can be utilized for further conjugation with other biomolecules.
  • Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds, which are crucial for linking to peptides or proteins .

Fmoc-N-amido-PEG36-acid exhibits significant biological activity, particularly in the development of drug delivery systems and therapeutic agents. Its ability to enhance solubility and stability makes it suitable for formulating peptide-based therapeutics and targeted drug delivery systems. The compound has been utilized in creating flexible antibody constructs and optimized liposomes that facilitate intracellular delivery of proteins .

The synthesis of Fmoc-N-amido-PEG36-acid generally involves the following steps:

  • Synthesis of PEG Derivative: Starting from commercially available polyethylene glycol, the appropriate functional groups are introduced.
  • Fmoc Protection: The amine group is protected using Fmoc chloride under basic conditions, typically using triethylamine as a base.
  • Carboxylic Acid Formation: The terminal hydroxyl group of PEG is converted into a carboxylic acid through oxidation processes.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve the desired purity level (≥93%) before use .

Fmoc-N-amido-PEG36-acid has diverse applications across various fields:

  • Drug Delivery: It is used in the formulation of liposomes and nanoparticles for targeted drug delivery.
  • Bioconjugation: The compound serves as a linker in the synthesis of bioconjugates, including PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation.
  • Diagnostic Imaging: It has been employed in the development of imaging agents for cancer detection through SPECT imaging techniques .

Studies have demonstrated that Fmoc-N-amido-PEG36-acid enhances cellular uptake of peptide-targeted nanoparticles. Research indicates that increasing hydrophilicity through PEGylation improves interaction with cellular membranes, facilitating better internalization of therapeutic agents . Additionally, interaction studies involving this compound have shown its effectiveness in stabilizing proteins and peptides against enzymatic degradation.

Several compounds share structural similarities with Fmoc-N-amido-PEG36-acid, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-NH-PEG20-acidShorter PEG chain (20 units)Enhanced cellular uptake due to smaller size
Fmoc-NH-PEG40-acidLonger PEG chain (40 units)Increased solubility but may have slower kinetics
Fmoc-NH-dPEG36-acidDendritic structure with similar lengthImproved stability and reduced immunogenicity
Fmoc-NH-PEG-SHContains thiol functional groupUseful for thiol-specific reactions
Fmoc-NH-PEG-AldehydeContains aldehyde functional groupSuitable for forming hydrazone bonds

Each of these compounds provides distinct advantages depending on their application, such as varying lengths of polyethylene glycol chains affecting solubility and cellular interaction dynamics .

Fmoc-N-amido-PEG36-acid is a bifunctional PEG derivative characterized by three structural domains:

  • Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl group shields the primary amine via a carbamate linkage, providing stability during synthetic procedures while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF).
  • PEG36 spacer: A 36-unit polyethylene glycol chain (molecular weight ≈ 1,584 g/mol) creates a hydrophilic microenvironment, reducing aggregation and increasing aqueous solubility to >50 mg/mL in PBS buffer.
  • Terminal carboxylic acid: The ω-carboxyl group (pKa ≈ 2.5–3.0) enables conjugation to amine-containing biomolecules through carbodiimide-mediated amide bond formation.

Structural Analysis

  • Molecular formula: C₉₀H₁₆₁NO₄₀
  • CAS variants: 850312-72-0 (Conju-Probe) vs. 2649489-46-1 (BroadPharm, Precise PEG)
  • Thermal stability: Decomposition initiates at 230°C (TGA data)
  • Solubility profile:
SolventSolubility (mg/mL)
DMSO>100
Water50–60
Acetonitrile30–40

The discrepancy in CAS registry numbers likely stems from differences in synthetic pathways or supplier-specific nomenclature.

Historical Evolution

Development of Fmoc Chemistry

The Fmoc protecting group was pioneered by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive tert-butoxycarbonyl (Boc) groups. Key milestones:

  • 1972: First application in solid-phase peptide synthesis (SPPS) using Fmoc-Cl
  • 1980s: Adoption in automated peptide synthesizers due to orthogonality with Boc/Bzl protection schemes
  • 1990s: Emergence of Fmoc-OSu (succinimidyl carbonate) for milder amine protection

PEGylation Advances

Polyethylene glycol conjugation technologies evolved in parallel:

  • 1977: Frank Davis demonstrates PEG-protein conjugates reduce immunogenicity
  • 1990: FDA approves Adagen® (pegademase bovine), validating PEGylation for therapeutic proteins
  • 2000s: PEGylated liposomal doxorubicin (Doxil®) showcases carrier-based PEG applications

The convergence of these technologies enabled compounds like Fmoc-N-amido-PEG36-acid, first reported in the early 2010s for constructing pH-sensitive antibody-drug conjugates.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

40

Hydrogen Bond Donor Count

2

Exact Mass

1896.0594889 g/mol

Monoisotopic Mass

1896.0594889 g/mol

Heavy Atom Count

131

Dates

Last modified: 02-18-2024

Explore Compound Types